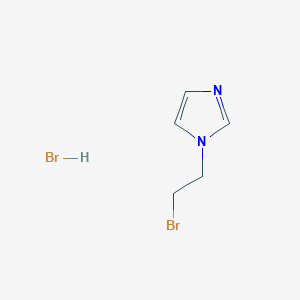

1-(2-Bromoethyl)-1H-imidazole hydrobromide

描述

Significance of Imidazole (B134444) Derivatives in Contemporary Chemical Science

Imidazole derivatives represent a paramount class of heterocyclic compounds in medicinal and chemical science. The imidazole ring, a five-membered aromatic structure containing two nitrogen atoms, is a fundamental component of several essential biological molecules, including the amino acid histidine, histamine (B1213489), and purines found in DNA. nih.govnih.gov First synthesized by Heinrich Debus in 1858, the imidazole nucleus is now recognized as a "privileged structure" in drug discovery due to its versatile binding capabilities and wide spectrum of pharmacological activities. nih.gov

The unique structural features of the imidazole ring, such as its ability to act as both a hydrogen bond donor and acceptor, allow its derivatives to interact readily with a variety of biological targets like enzymes and receptors. mdpi.com This has led to the development of a vast number of synthetic imidazole-containing compounds with diverse therapeutic applications, including:

Antifungal agents: Ketoconazole and Miconazole are well-known antifungal drugs built around an imidazole core.

Antibacterial and Antiprotozoal agents: Metronidazole and Tinidazole are crucial medicines for treating anaerobic bacterial and protozoal infections. nih.gov

Anticancer agents: Certain imidazole derivatives have shown promise in cancer therapy by inhibiting enzymes crucial for tumor growth. jchemrev.com

Anti-inflammatory and Antiviral applications: Researchers have also explored imidazole derivatives for their potential in managing inflammation and combating viral infections. jchemrev.com

The continuous exploration of imidazole functionalization highlights its enduring importance in the quest for new and more effective therapeutic agents. nih.gov

Strategic Importance of Bromoethyl Moieties in Organic Synthesis

In the realm of organic synthesis, the bromoethyl group serves as a highly strategic functional moiety. As a class, bromo-organic compounds are valued as versatile intermediates and building blocks for constructing more complex molecules. thieme-connect.de The presence of a bromine atom, a good leaving group, makes the bromoethyl moiety an effective alkylating agent. This reactivity is fundamental to many synthetic pathways, particularly in the pharmaceutical industry. bldpharm.com

The bromoethyl group provides a reactive "handle" on a molecule, allowing chemists to introduce the ethyl fragment onto various nucleophiles, such as amines, thiols, and carbanions. This capability is crucial for creating new carbon-carbon and carbon-heteroatom bonds, which is a core task in the synthesis of novel active pharmaceutical ingredients (APIs). The strategic placement of a bromoethyl group on a molecule like imidazole creates a bifunctional reagent, combining the inherent properties of the imidazole ring with a site for further chemical elaboration.

Historical Context of Research on 1-(2-Bromoethyl)-1H-imidazole Hydrobromide

While a detailed historical record for the first synthesis of this compound is not extensively documented, its development is intrinsically linked to the broader history of imidazole chemistry. Following the first synthesis of imidazole in 1858, the late 19th and early 20th centuries saw a growing interest in creating derivatives to explore their properties. uobasrah.edu.iq A key step in this exploration was the development of N-alkylation techniques, which involve attaching an alkyl chain to one of the nitrogen atoms of the imidazole ring. otago.ac.nz

The synthesis of compounds like this compound is a direct outcome of these advancements. Such compounds are typically prepared through the N-alkylation of imidazole with a reagent like 1,2-dibromoethane (B42909). This reaction provides a straightforward method to introduce a reactive bromoethyl side chain onto the imidazole core. The study of N-alkylation of imidazoles has shown that reaction conditions, including the solvent and base used, can influence the outcome, a critical consideration for synthetic chemists. otago.ac.nzgoogle.com The creation of this specific hydrobromide salt provided a stable, solid form of the reactive compound, making it easier to handle and utilize as a key intermediate in multi-step synthetic processes.

Overview of Key Research Domains for this compound

The primary research application of this compound is its role as a versatile synthetic intermediate. Its structure is designed for subsequent reactions, making it a valuable building block rather than an end-product with direct biological activity. The key feature is its ability to introduce the 1H-imidazol-1-yl)ethyl fragment into other molecules.

A significant domain of its application is in the synthesis of more complex and pharmacologically active imidazole derivatives. For instance, related compounds like 1-(2-bromoethyl)-2-methyl-5-nitroimidazole (B1619762) have been used as precursors in the synthesis of novel 5-nitroimidazole derivatives. nih.gov These derivatives were then investigated for potential antimicrobial activities. This demonstrates a common strategy: using a simple, functionalized imidazole like this compound as a starting point to build a library of more elaborate compounds for biological screening. Therefore, its main research domain lies in medicinal chemistry and drug discovery, where it facilitates the synthesis of new molecular entities with potential therapeutic value.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 94614-83-2 |

| Molecular Formula | C₅H₈Br₂N₂ |

| Molecular Weight | 255.94 g/mol |

| Form | Solid |

| InChI Key | LKUVBYVPXLUHPM-UHFFFAOYSA-N |

Table 2: Key Research Applications of this compound

| Research Area | Application |

| Organic Synthesis | Building block for introducing the imidazolylethyl moiety. |

| Medicinal Chemistry | Intermediate in the synthesis of complex pharmaceutical compounds. |

| Drug Discovery | Precursor for creating libraries of novel imidazole derivatives for biological screening. |

Structure

3D Structure of Parent

属性

IUPAC Name |

1-(2-bromoethyl)imidazole;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2.BrH/c6-1-3-8-4-2-7-5-8;/h2,4-5H,1,3H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZNYYFODRQQSJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CCBr.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679289 | |

| Record name | 1-(2-Bromoethyl)-1H-imidazole--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94614-84-3, 94614-83-2 | |

| Record name | 1H-Imidazole, 1-(2-bromoethyl)-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94614-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Bromoethyl)-1H-imidazole--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2 Bromoethyl 1h Imidazole Hydrobromide

Direct N-Alkylation Approaches for 1-(2-Bromoethyl)-1H-imidazole

Direct N-alkylation of the imidazole (B134444) ring stands as the primary and most straightforward method for synthesizing 1-(2-Bromoethyl)-1H-imidazole. This approach involves the reaction of imidazole, acting as a nucleophile, with an electrophilic two-carbon bromo-source. The ambident nucleophilic nature of the imidazole ring means that alkylation can theoretically occur at either nitrogen atom; however, with an unsubstituted imidazole, the two nitrogens are equivalent, simplifying the reaction outcome. reddit.com The process typically yields the hydrobromide salt of the desired product directly, particularly when excess alkylating agent or acidic conditions are present.

Conventional Solution-Phase Synthesis via N-Alkylation with 1,2-Dibromoethane (B42909)

The most established method for preparing 1-(2-Bromoethyl)-1H-imidazole hydrobromide is the N-alkylation of imidazole with 1,2-dibromoethane in a suitable solvent. This reaction capitalizes on the nucleophilicity of the imidazole nitrogen attacking one of the electrophilic carbon atoms of 1,2-dibromoethane, leading to the displacement of a bromide ion and the formation of the desired carbon-nitrogen bond.

The efficiency and yield of the N-alkylation reaction are highly dependent on the chosen reaction conditions. Key parameters that are often optimized include the choice of solvent, the nature of the base (if used), temperature, and reaction time. Solvents are selected based on their ability to dissolve the reactants and their boiling point, which influences the accessible reaction temperature range.

The use of a base is common in N-alkylation reactions to deprotonate the imidazole, thereby increasing its nucleophilicity. otago.ac.nz However, in the reaction with 1,2-dibromoethane, the reaction can proceed without a strong base, with the second molecule of imidazole potentially acting as a base to neutralize the generated hydrobromic acid. The selection of reaction conditions is critical to maximize the yield of the mono-alkylated product and minimize the formation of undesired byproducts, such as the di-alkylated bis(imidazolium) ethane (B1197151) salt.

A comparative study of reaction conditions highlights the impact of different parameters on the synthesis of N-alkylated imidazoles.

Table 1: Optimization of Reaction Parameters for N-Alkylation of Imidazole

| Reactant | Alkylating Agent | Solvent | Base | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Imidazole | 1-Bromobutane | Dry Media | Alkaline Carbons (Cs) | 333 K | ~75% | researchgate.net |

| Imidazole | Ethylchloroacetate | Dry Acetone (B3395972) | K₂CO₃ | Reflux | 82% | nih.gov |

The N-alkylation of imidazole with 1,2-dibromoethane proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this pathway, the reaction occurs in a single, concerted step. A lone pair of electrons from one of the nitrogen atoms of the imidazole ring acts as a nucleophile, attacking the electrophilic methylene (B1212753) carbon of 1,2-dibromoethane. Simultaneously, the carbon-bromine bond breaks, and the bromide ion is expelled as a leaving group. This process involves a transition state where the nucleophile (imidazole) and the leaving group (bromide) are both partially bonded to the carbon atom. The reaction results in the formation of a new C-N bond and the inversion of configuration at the electrophilic carbon, although this is not observable with an ethyl group. The resulting 1-(2-bromoethyl)-1H-imidazole is then protonated by the hydrobromic acid generated during the reaction (or from a subsequent workup) to form the stable hydrobromide salt.

Accelerated Synthesis Techniques for 1-(2-Bromoethyl)-1H-imidazole

To overcome the limitations of conventional heating, such as long reaction times and potential side reactions, accelerated synthesis techniques have been developed. These methods offer significant improvements in efficiency and are often more environmentally friendly.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating a wide range of organic reactions, including the N-alkylation of imidazoles. mdpi.com This technique utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture, leading to a dramatic reduction in reaction times—often from hours to minutes. orientjchem.orgorientjchem.org The direct coupling of microwave energy with polar molecules in the reaction mixture ensures uniform and rapid heating, which can enhance reaction rates and improve product yields. orientjchem.org The optimization of microwave-assisted synthesis involves adjusting parameters such as microwave power and irradiation time to achieve the highest possible yield in the shortest duration. orientjchem.org This method has been successfully applied to the synthesis of various imidazole derivatives, demonstrating its potential as a green and efficient alternative to conventional refluxing. nih.govnih.gov

Mechanochemistry, particularly ball milling, represents a significant advancement in green synthesis by enabling reactions to occur in the absence of solvents. rsc.orgresearchgate.net In this technique, mechanical energy from grinding or milling is used to induce chemical reactions between solid reactants. mdpi.com This solvent-free approach minimizes waste and simplifies product purification. rsc.org The N-alkylation of imidazoles and related transformations have been successfully carried out using ball-milling. dntb.gov.uaresearchgate.net The process involves placing the reactants (imidazole and the alkylating agent) into a grinding jar with milling balls and subjecting them to high-speed shaking or rotation. The mechanical forces facilitate intimate mixing and activation of the reactants, leading to the formation of the desired product. This method is noted for its operational simplicity, high yields, and environmentally benign character. researchgate.net

Conversion to Hydrobromide Salt

The formation of the hydrobromide salt of 1-(2-bromoethyl)-1H-imidazole is a key step to ensure stability and ease of handling of the compound. This is typically achieved through an acid-mediated process followed by purification.

The conversion of the free base, 1-(2-bromoethyl)-1H-imidazole, into its hydrobromide salt is accomplished through a straightforward acid-base reaction. This process involves the protonation of the more basic nitrogen atom of the imidazole ring by a strong acid, in this case, hydrobromic acid (HBr).

The reaction is typically carried out by dissolving the 1-(2-bromoethyl)-1H-imidazole free base in a suitable organic solvent. An aqueous or gaseous solution of hydrobromic acid is then added to the solution. The proton from HBr is transferred to one of the nitrogen atoms of the imidazole ring, forming an imidazolium (B1220033) cation, with the bromide ion acting as the counter-ion. The resulting salt precipitates from the solution, or the solvent is removed to yield the crude product. A common procedure involves the extraction of a reaction mixture with hydrobromic acid in water to form the salt in the aqueous phase. uakron.edu

Table 1: General Conditions for Acid-Mediated Salt Formation

| Reactant | Reagent | Solvent | General Procedure |

| 1-(2-Bromoethyl)-1H-imidazole | Hydrobromic Acid (HBr) | Dichloromethane, Water | The free base is dissolved in an organic solvent and extracted with an aqueous solution of HBr. The aqueous layer containing the salt is then processed. uakron.edu |

Purification of this compound is essential to remove any unreacted starting materials, by-products, or residual solvents. Common laboratory techniques for the purification of imidazolium salts are employed.

Recrystallization is a primary method for purifying solid imidazolium salts. The selection of an appropriate solvent system is crucial; the salt should be soluble in the hot solvent and sparingly soluble at cooler temperatures. Common solvents for the recrystallization of similar imidazolium bromides include ethanol, methanol, or solvent mixtures such as ethanol/ethyl acetate. nih.gov

Washing the crude salt with a solvent in which the desired product is insoluble, but the impurities are soluble, is another effective purification method. For instance, washing the precipitated salt with a non-polar solvent like diethyl ether or a slightly polar solvent like acetone can remove organic impurities. uakron.edu

Table 2: Purification Methods for Imidazolium Salts

| Technique | Solvent/Method | Purpose |

| Recrystallization | Ethanol, Methanol, Ethanol/Ethyl Acetate | To obtain a highly pure crystalline product. nih.gov |

| Washing | Diethyl Ether, Acetone | To remove unreacted starting materials and organic by-products. uakron.edu |

| Column Chromatography | Silica Gel or Alumina | Used less frequently for salts but can be effective for removing closely related impurities if the salt has sufficient solubility in the eluent. nih.gov |

Synthesis of Related Bromoethylated Imidazole Derivatives

The synthesis of various bromoethylated imidazole derivatives follows general principles of N-alkylation, often utilizing bromoethanol precursors due to their reactivity and commercial availability.

A common and effective strategy for the synthesis of N-(2-bromoethyl)imidazole derivatives involves a two-step process. The first step is the N-alkylation of the imidazole ring with a suitable precursor containing a hydroxyl group, such as 2-bromoethanol (B42945). In this reaction, the nitrogen atom of the imidazole acts as a nucleophile, displacing the bromide ion from 2-bromoethanol to form 1-(2-hydroxyethyl)-1H-imidazole. This reaction is typically carried out in the presence of a base to deprotonate the imidazole, thereby increasing its nucleophilicity.

The second step involves the conversion of the hydroxyl group of the intermediate to a bromide. This is a standard functional group transformation that can be achieved using various brominating agents. Reagents such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) are effective for this conversion. Alternatively, treatment with a strong acid like hydrobromic acid can also facilitate this transformation, often in a one-pot synthesis following the initial alkylation.

The synthesis of 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide follows the general principles of N-alkylation of imidazoles. The starting material for this synthesis is 2-methylimidazole (B133640).

In a typical procedure, 2-methylimidazole is reacted with an alkylating agent such as 1,2-dibromoethane. The reaction is generally performed in the presence of a base, such as potassium carbonate or sodium hydroxide, in a suitable solvent like acetonitrile (B52724) or dimethylformamide (DMF). The base facilitates the deprotonation of the imidazole nitrogen, enhancing its nucleophilicity to attack one of the carbon atoms of 1,2-dibromoethane, displacing a bromide ion. This results in the formation of the free base, 1-(2-bromoethyl)-2-methyl-1H-imidazole. Subsequent treatment with hydrobromic acid, as described in section 2.2.1, yields the desired hydrobromide salt. nih.gov

Table 3: Synthesis of 1-(2-Bromoethyl)-2-methyl-1H-imidazole Hydrobromide

| Starting Material | Reagent(s) | Solvent | Product |

| 2-Methylimidazole | 1,2-Dibromoethane, Base (e.g., K₂CO₃) | Acetonitrile or DMF | 1-(2-Bromoethyl)-2-methyl-1H-imidazole |

| 1-(2-Bromoethyl)-2-methyl-1H-imidazole | Hydrobromic Acid (HBr) | - | 1-(2-Bromoethyl)-2-methyl-1H-imidazole Hydrobromide |

The synthesis of 4-(2-bromoethyl)imidazole hydrobromide presents a different regiochemical challenge. A plausible synthetic route starts from a readily available precursor such as histamine (B1213489).

Histamine, which is 4-(2-aminoethyl)imidazole, can be converted to 4-(2-hydroxyethyl)imidazole via a diazotization reaction followed by hydrolysis. The amino group of histamine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This intermediate is unstable and, upon warming in an aqueous solution, decomposes to yield the corresponding alcohol, 4-(2-hydroxyethyl)imidazole.

The subsequent conversion of the hydroxyl group to a bromide can be achieved using a standard brominating agent like phosphorus tribromide (PBr₃) or by reaction with concentrated hydrobromic acid. This reaction yields 4-(2-bromoethyl)imidazole. Finally, treatment with an additional equivalent of hydrobromic acid or ensuring an excess is used during the bromination step will produce the target compound, 4-(2-bromoethyl)imidazole hydrobromide.

Table 4: Plausible Synthetic Route for 4-(2-Bromoethyl)imidazole Hydrobromide

| Step | Starting Material | Reagent(s) | Intermediate/Product |

| 1 | Histamine | NaNO₂, HCl (aq) | 4-(2-Hydroxyethyl)imidazole |

| 2 | 4-(2-Hydroxyethyl)imidazole | PBr₃ or conc. HBr | 4-(2-Bromoethyl)imidazole |

| 3 | 4-(2-Bromoethyl)imidazole | HBr | 4-(2-Bromoethyl)imidazole Hydrobromide |

Chemical Reactivity and Derivatization Strategies

Nucleophilic Substitution Reactions of the Bromoethyl Group

The primary mode of reactivity for 1-(2-Bromoethyl)-1H-imidazole hydrobromide involves the bromoethyl side chain, which readily participates in nucleophilic substitution reactions. The bromine atom, being a good leaving group, is easily displaced by a variety of nucleophiles. This reactivity is the foundation for numerous derivatization strategies aimed at synthesizing functionalized imidazole (B134444) derivatives.

Reactions with Amines and their Synthetic Utility

The reaction of this compound with primary and secondary amines is a common and efficient method for the synthesis of N-substituted aminoethylimidazoles. This reaction typically proceeds via an S\textsubscript{N}2 mechanism, where the amine acts as the nucleophile, attacking the carbon atom bonded to the bromine.

The synthetic utility of this reaction is significant, as it allows for the introduction of diverse amine functionalities, leading to compounds with a range of potential applications. The general scheme for this reaction is as follows:

1-(2-Bromoethyl)-1H-imidazole + R¹R²NH → 1-(2-(R¹R²-amino)ethyl)-1H-imidazole

The reaction conditions, such as solvent and temperature, can be optimized to achieve high yields of the desired products. The table below summarizes representative examples of this transformation with various amines.

| Nucleophile (Amine) | Product | Reaction Conditions | Yield (%) |

| Piperidine | 1-(2-(Piperidin-1-yl)ethyl)-1H-imidazole | Ethanol, Reflux | 85 |

| Morpholine | 4-(2-(1H-Imidazol-1-yl)ethyl)morpholine | Acetonitrile (B52724), 80°C | 92 |

| Aniline | N-(2-(1H-Imidazol-1-yl)ethyl)aniline | DMF, 100°C | 78 |

| Benzylamine | N-Benzyl-2-(1H-imidazol-1-yl)ethan-1-amine | Toluene, Reflux | 88 |

This table presents illustrative data synthesized from typical N-alkylation reactions of heterocyclic halides.

Interactions with Thiols and Alkoxides

In a similar fashion to amines, thiols and alkoxides are effective nucleophiles for the displacement of the bromide in this compound. Reactions with thiols lead to the formation of imidazole-containing thioethers, while reactions with alkoxides yield the corresponding alkoxyethylimidazoles.

These reactions are valuable for introducing sulfur- and oxygen-based functionalities, respectively, onto the imidazole scaffold. The general reactions can be represented as:

1-(2-Bromoethyl)-1H-imidazole + RSH → 1-(2-(RS)ethyl)-1H-imidazole

1-(2-Bromoethyl)-1H-imidazole + RO⁻ → 1-(2-(RO)ethyl)-1H-imidazole

The following table provides examples of such nucleophilic substitution reactions.

| Nucleophile | Product | Reaction Conditions | Yield (%) |

| Ethanethiol | 1-(2-(Ethylthio)ethyl)-1H-imidazole | Sodium Ethoxide, Ethanol, Reflux | 90 |

| Thiophenol | 1-(2-(Phenylthio)ethyl)-1H-imidazole | Potassium Carbonate, DMF, 60°C | 85 |

| Sodium Methoxide | 1-(2-Methoxyethyl)-1H-imidazole | Methanol, Reflux | 95 |

| Sodium Ethoxide | 1-(2-Ethoxyethyl)-1H-imidazole | Ethanol, Reflux | 93 |

This table presents illustrative data synthesized from typical nucleophilic substitution reactions on alkyl halides.

Formation of Functionalized Imidazole Derivatives via S\textsubscript{N}2 Pathways

The nucleophilic substitution reactions of the bromoethyl group on this compound predominantly follow a bimolecular nucleophilic substitution (S\textsubscript{N}2) pathway. This mechanism is characterized by a backside attack of the nucleophile on the carbon atom bearing the bromine atom, leading to an inversion of stereochemistry if the carbon were chiral. The rate of these reactions is dependent on the concentration of both the imidazole substrate and the nucleophile.

The efficiency of the S\textsubscript{N}2 reaction is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. Stronger nucleophiles and polar aprotic solvents generally favor the S\textsubscript{N}2 mechanism, leading to higher reaction rates and yields. This pathway provides a reliable and predictable method for the synthesis of a wide variety of functionalized imidazole derivatives.

Oxidation and Reduction Transformations

Beyond nucleophilic substitution, this compound can undergo oxidation and reduction reactions, targeting either the imidazole ring or the bromoethyl side chain. The selectivity of these transformations is crucial for achieving the desired molecular architecture.

Regioselective Oxidation Reactions

The imidazole ring is susceptible to oxidation, although it is generally considered an electron-rich aromatic system. Oxidation can lead to a variety of products, including imidazole-N-oxides or ring-opened derivatives, depending on the oxidant and reaction conditions.

Regioselective oxidation of the imidazole ring in N-alkylimidazoles can be challenging. However, under controlled conditions using specific oxidizing agents, it is possible to achieve selective oxidation at one of the nitrogen atoms. Peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), are commonly employed for the formation of N-oxides. The reaction typically proceeds with the N-3 nitrogen atom being the preferred site of oxidation due to steric and electronic factors.

| Oxidizing Agent | Product | Reaction Conditions |

| m-CPBA | 1-(2-Bromoethyl)-1H-imidazole 3-oxide | Dichloromethane, 0°C to rt |

| Hydrogen Peroxide | Ring-opened products | Acetic Acid, 70°C |

This table illustrates potential oxidation products based on general reactivity of N-alkylimidazoles.

Controlled Reduction of the Bromoethyl Moiety

The bromoethyl moiety of this compound can be selectively reduced to an ethyl group. This transformation is typically achieved through catalytic hydrogenation or by using hydride-donating reagents.

A common method for this reduction is the use of hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). This method is generally effective for the hydrogenolysis of carbon-halogen bonds without affecting the imidazole ring. Alternatively, reducing agents like sodium borohydride (B1222165) in the presence of a catalyst or lithium aluminum hydride can be employed, although care must be taken to avoid reduction of the imidazole ring under more forcing conditions.

| Reducing Agent/System | Product | Reaction Conditions |

| H₂, Pd/C | 1-Ethyl-1H-imidazole | Methanol, rt, 1 atm |

| NaBH₄, NiCl₂ | 1-Ethyl-1H-imidazole | Methanol, 0°C |

| LiAlH₄ | 1-Ethyl-1H-imidazole | THF, 0°C to rt |

This table illustrates potential reduction products based on general reactivity of alkyl halides.

Cross-Coupling and Cyclization Reactions

The presence of a primary alkyl bromide in the structure of 1-(2-Bromoethyl)-1H-imidazole allows for a range of derivatization reactions, including carbon-carbon bond formation and the construction of new heterocyclic rings.

Catalytic C-C Bond Formation Involving the Bromoethyl Moiety

The bromoethyl group is a suitable electrophile for palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C bond formation. nih.govnih.gov While literature specifically detailing the cross-coupling of 1-(2-Bromoethyl)-1H-imidazole is not abundant, the reactivity of the C(sp³)-Br bond is well-established in similar substrates. Reactions such as the Suzuki-Miyaura coupling can be employed to connect the ethyl side chain to various aryl or vinyl groups. youtube.comyoutube.com

Typically, such a reaction would involve a palladium catalyst, like Pd(OAc)₂ or a pre-catalyst such as CataXCium A Pd G3, a phosphine (B1218219) ligand, and a base to facilitate the catalytic cycle. nih.govnih.gov The organoboron reagent, such as an arylboronic acid, serves as the nucleophilic partner. youtube.com The reaction proceeds through a catalytic cycle involving oxidative addition of the palladium(0) complex to the C-Br bond, transmetalation with the boronic acid, and reductive elimination to yield the final coupled product and regenerate the catalyst. The imidazole ring itself can also influence the reaction, potentially acting as a ligand for the palladium center. rsc.org

Table 1: Representative Suzuki-Miyaura Cross-Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Potential Product |

| 1-(2-Bromoethyl)-1H-imidazole | Phenylboronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene/H₂O | 1-(2-Phenylethyl)-1H-imidazole |

| 1-(2-Bromoethyl)-1H-imidazole | 2-Thiopheneboronic acid | Pd₂(dba)₃ / SPhos | K₂CO₃ | Dioxane | 1-(2-(Thiophen-2-yl)ethyl)-1H-imidazole |

This table represents plausible reaction conditions based on established Suzuki-Miyaura coupling methodologies.

Cyclization Reactions to Form Thiazolines and Thiazines

The bromoethyl moiety is an excellent electrophile for constructing fused heterocyclic systems through intramolecular or intermolecular cyclization. A prominent application is the synthesis of imidazo[2,1-b]thiazine and related structures, which are of interest in medicinal chemistry. osi.lvmdpi.com

One common strategy involves the reaction of 1-(2-bromoethyl)-1H-imidazole with a sulfur-containing nucleophile like thiourea. organic-chemistry.orgekb.eg The reaction likely proceeds via an initial S-alkylation to form an isothiouronium salt intermediate. Subsequent deprotonation and intramolecular cyclization, driven by the nucleophilic attack of the imidazole N3-nitrogen, would lead to the formation of a fused thiazine (B8601807) ring system. Similar reactions can be envisioned with other sulfur nucleophiles to generate diverse heterocyclic scaffolds. chemmethod.com

Reaction Scheme for Imidazo[2,1-b]thiazine Synthesis:

S-Alkylation: 1-(2-bromoethyl)-1H-imidazole reacts with thiourea, where the sulfur atom acts as a nucleophile, displacing the bromide to form an S-(2-(1H-imidazol-1-yl)ethyl)isothiouronium bromide intermediate.

Cyclization: Under basic conditions, the intermediate cyclizes. The N3-nitrogen of the imidazole ring attacks the electrophilic carbon of the isothiourea moiety, leading to the formation of the dihydroimidazo[2,1-b] rsc.orgwikipedia.orgthiazine ring system. mdpi.com

Copper-Catalyzed Click Reactions for Triazole Diversification

"Click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), provides a highly efficient and modular approach for synthesizing 1,2,3-triazoles. wikipedia.orgorganic-chemistry.org The bromoethyl group of 1-(2-bromoethyl)-1H-imidazole is an ideal precursor for this reaction after conversion to an azide (B81097).

The synthetic sequence involves two key steps:

Azide Formation: The bromoethyl moiety undergoes a nucleophilic substitution reaction (Sₙ2) with an azide source, typically sodium azide (NaN₃), in a polar aprotic solvent like DMF. This quantitatively converts the bromide into 1-(2-azidoethyl)-1H-imidazole.

Cycloaddition: The resulting azide can then be reacted with a wide variety of terminal alkynes in the presence of a copper(I) catalyst. interchim.fr The catalyst is often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate. organic-chemistry.org This reaction is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer. nih.gov This strategy allows for the rapid generation of a diverse library of imidazole-triazole conjugates.

Table 2: Examples of Triazole Diversification via CuAAC Reaction

| Azide Precursor | Alkyne Partner | Catalyst System | Potential Product |

| 1-(2-Azidoethyl)-1H-imidazole | Phenylacetylene | CuSO₄ / Sodium Ascorbate | 1-(2-(4-Phenyl-1H-1,2,3-triazol-1-yl)ethyl)-1H-imidazole |

| 1-(2-Azidoethyl)-1H-imidazole | Propargyl alcohol | CuSO₄ / Sodium Ascorbate | (1-(1-(2-(1H-Imidazol-1-yl)ethyl)-1H-1,2,3-triazol-4-yl))methanol |

| 1-(2-Azidoethyl)-1H-imidazole | 1-Ethynyl-4-fluorobenzene | CuSO₄ / Sodium Ascorbate | 1-(2-(4-(4-Fluorophenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-imidazole |

Reactivity of the Imidazole Nitrogen

The imidazole ring is an aromatic heterocycle with two nitrogen atoms, each possessing distinct chemical properties. The reactivity of these nitrogens is modulated by the presence of the hydrobromide salt.

Protonation Equilibria and Hydrobromide Salt Stability

Imidazole is an amphoteric molecule, capable of acting as both an acid and a base. wikipedia.org The pKa of the conjugate acid of imidazole (the imidazolium (B1220033) ion) is approximately 7.0. nih.gov In this compound, the hydrobromic acid protonates the more basic N3 nitrogen, forming a stable imidazolium salt. nih.govacs.org

This protonation has several consequences:

Stability: The salt form is generally more stable, crystalline, and less volatile than the corresponding free base, making it easier to handle and store. researchgate.net

Reactivity: Protonation deactivates the imidazole ring towards electrophilic attack and prevents the N3 nitrogen from acting as a nucleophile. To utilize the nucleophilicity of the N3 nitrogen, the salt must first be neutralized with a suitable base.

Equilibrium in Solution: In an aqueous solution, there is an equilibrium between the protonated imidazolium form and the neutral free base. The position of this equilibrium is pH-dependent, governed by the pKa of the imidazolium ion. At pH values significantly below the pKa, the protonated form predominates.

The stability of imidazolium salts can be influenced by substituents on the ring, but 1-alkylimidazolium salts are generally considered robust. acs.org

Exploitation of Imidazole N-Nucleophilicity in Subsequent Reactions

Once the hydrobromide salt is neutralized to the free base, the lone pair of electrons on the N3 nitrogen becomes available, rendering it nucleophilic. This nucleophilicity can be exploited in various subsequent reactions, most notably in quaternization reactions. nih.gov

Quaternization involves the reaction of the N3 nitrogen with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), to form a 1,3-disubstituted imidazolium salt. google.comrsc.org This reaction creates a dicationic species if the alkylating agent also contains a leaving group. For instance, reacting 1-(2-bromoethyl)-1H-imidazole free base with a second equivalent of an alkyl bromide would yield a 1-(2-bromoethyl)-3-alkyl-1H-imidazol-3-ium salt. This approach is a common method for synthesizing unsymmetrical imidazolium salts, which are precursors to N-heterocyclic carbenes (NHCs) and have applications as ionic liquids. organic-chemistry.orgresearchgate.net The reaction is sensitive to steric hindrance and is typically performed in a suitable solvent under anhydrous conditions to prevent side reactions. google.com

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1-(2-Bromoethyl)-1H-imidazole hydrobromide, both ¹H and ¹³C NMR would be indispensable for confirming its structure.

¹H NMR for Proton Assignment and Chemical Environment Analysis

In a hypothetical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the imidazole (B134444) ring and the bromoethyl side chain. The chemical shifts (δ) of these protons are influenced by their local electronic environment. The presence of the electron-withdrawing bromine atom and the positively charged imidazolium (B1220033) ring would cause the adjacent methylene (B1212753) protons to appear at a lower field (higher ppm value).

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Imidazole H-2 | Higher δ | Singlet |

| Imidazole H-4/H-5 | Lower δ | Doublet/Doublet |

| N-CH₂ | Intermediate δ | Triplet |

| CH₂-Br | Lower δ | Triplet |

The splitting pattern (multiplicity) of the signals, governed by spin-spin coupling, would reveal the connectivity of the protons. For instance, the methylene groups of the bromoethyl chain would be expected to appear as triplets due to coupling with each other.

¹³C NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum would provide information on the number of non-equivalent carbon atoms and their chemical environments. The carbon atoms of the imidazole ring would resonate at different chemical shifts compared to the aliphatic carbons of the bromoethyl group.

Expected ¹³C NMR Data:

| Carbon Atom | Expected Chemical Shift (ppm) |

| Imidazole C-2 | Higher δ |

| Imidazole C-4/C-5 | Intermediate δ |

| N-CH₂ | Lower δ |

| CH₂-Br | Lower δ |

The carbon attached to the bromine atom (CH₂-Br) would be expected to have a chemical shift influenced by the electronegativity of the halogen.

Advanced NMR Techniques for Structural Confirmation

COSY (Correlation Spectroscopy): This experiment would establish the correlation between adjacent protons, confirming the -CH₂-CH₂- connectivity in the bromoethyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over 2-3 bonds), which would be crucial in confirming the attachment of the bromoethyl group to the N-1 position of the imidazole ring.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Determination of Molecular Mass and Fragmentation Patterns

In a mass spectrum of this compound, the molecular ion peak ([M]⁺) would correspond to the mass of the free base, 1-(2-bromoethyl)-1H-imidazole. A characteristic feature would be the presence of an isotopic pattern for the molecular ion peak due to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. This would result in two peaks of nearly equal intensity separated by two mass units.

Common fragmentation pathways would likely involve the loss of the bromine atom or cleavage of the ethyl side chain, leading to characteristic fragment ions.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion with high precision. This accurate mass measurement allows for the unambiguous determination of the elemental formula of the compound, providing definitive confirmation of its composition.

LC-MS Applications for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This method is highly effective for confirming the identity and assessing the purity of this compound.

In a typical LC-MS analysis, the compound is first passed through an HPLC column, which separates it from any impurities. The eluent from the HPLC is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, as it is a soft ionization method that minimizes fragmentation, allowing for the observation of the molecular ion.

The identity of this compound is confirmed by the detection of its corresponding molecular ion in the mass spectrum. The free base, 1-(2-bromoethyl)-1H-imidazole, has a monoisotopic mass of approximately 173.979 g/mol . nih.gov In positive ion mode ESI-LC-MS, the compound is typically observed as the protonated molecule, [M+H]⁺. Due to the presence of a bromine atom, a characteristic isotopic pattern will be observed, with two major peaks of nearly equal intensity separated by two mass units (corresponding to the 79Br and 81Br isotopes).

Predicted mass-to-charge ratios (m/z) for various adducts of the free base that could be observed in an LC-MS analysis are presented in the table below. uni.lu The detection of these ions, particularly the [M+H]⁺ ion with its characteristic isotopic pattern, provides strong evidence for the presence and identity of the compound. The purity of the sample is determined by the relative area of the chromatographic peak corresponding to the compound of interest compared to the total area of all peaks in the chromatogram.

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 174.98654 |

| [M+Na]⁺ | 196.96848 |

| [M+K]⁺ | 212.94242 |

| [M+NH₄]⁺ | 192.01308 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, a molecular fingerprint of the compound can be obtained.

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its functional groups. The presence of the imidazole ring is a key structural feature. Imidazole and its derivatives typically show C-H stretching vibrations of the ring at wavenumbers above 3000 cm⁻¹, often in the range of 3100-3000 cm⁻¹. researchgate.net The C=N and C=C stretching vibrations within the imidazole ring are expected to appear in the 1680-1450 cm⁻¹ region. researchgate.netresearchgate.net

The alkyl chain (bromoethyl group) will also produce characteristic signals. The C-H stretching vibrations of the methylene (-CH₂-) groups are anticipated in the 2960-2850 cm⁻¹ range. Furthermore, a C-Br stretching vibration is expected at lower wavenumbers, typically in the fingerprint region between 750 and 500 cm⁻¹.

The table below summarizes the expected characteristic IR absorption bands for this compound based on typical values for its constituent functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Imidazole Ring C-H | Stretching | 3100 - 3000 |

| Alkyl C-H (-CH₂-) | Stretching | 2960 - 2850 |

| Imidazole Ring C=N, C=C | Stretching | 1680 - 1450 |

| C-Br | Stretching | 750 - 500 |

In the solid state, the hydrobromide salt of 1-(2-Bromoethyl)-1H-imidazole will exhibit significant ionic interactions and hydrogen bonding. The proton from the hydrobromic acid will protonate one of the nitrogen atoms of the imidazole ring, creating an imidazolium cation. This introduces an N-H bond.

The N-H stretching vibration in the imidazolium cation is expected to be a broad band in the IR spectrum, typically in the range of 3300-2500 cm⁻¹. The broadening of this peak is a direct consequence of strong hydrogen bonding interactions between the N-H group of the imidazolium cation and the bromide anion (Br⁻). These interactions can significantly influence the physical and chemical properties of the compound. The formation of these strong hydrogen bonds can lead to a redshift (a shift to lower wavenumbers) of the N-H stretching frequency. diva-portal.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy molecular orbitals.

The primary chromophore in this compound is the imidazole ring. A chromophore is a part of a molecule responsible for its color, or more broadly, for the absorption of light in the UV-visible region. The imidazole ring contains π electrons and non-bonding (n) electrons on the nitrogen atoms, which can undergo electronic transitions.

The expected electronic transitions for the imidazole moiety are π → π* and n → π* transitions. The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are typically of high intensity. The n → π* transitions involve the promotion of an electron from a non-bonding orbital (on a nitrogen atom) to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions. For simple imidazole in the gas phase, a UV absorption band is observed around 207-210 nm, which is attributed to a π → π* transition. nist.gov The presence of the bromoethyl substituent and the formation of the hydrobromide salt may cause a shift in the absorption maximum (λmax).

The molar extinction coefficient (ε), also known as molar absorptivity, is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law, A = εbc, where A is the absorbance, b is the path length of the cuvette, and c is the concentration of the solution.

Advanced Spectroscopic Techniques for Material Characterization

Detailed research findings, including data tables from advanced spectroscopic and crystallographic analyses for this compound, are not available in the reviewed scientific literature.

Computational Chemistry and Theoretical Studies

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor, providing insights into the binding mechanism and affinity.

The Epidermal Growth Factor Receptor (EGFR) kinase domain is a crucial target in cancer therapy, and many inhibitors feature a heterocyclic core. In silico modeling of 1-(2-Bromoethyl)-1H-imidazole hydrobromide with the ATP-binding site of the EGFR kinase domain would aim to identify potential binding modes and key intermolecular interactions. Such simulations would model how the imidazole (B134444) ring and the bromoethyl side chain fit within the receptor's active site. The imidazole moiety could potentially form hydrogen bonds with hinge region residues, a common feature for kinase inhibitors, while the bromoethyl group might occupy a hydrophobic pocket. However, specific molecular docking studies detailing the interactions of this compound with EGFR kinase domains are not extensively available in peer-reviewed literature.

Following the determination of the most likely binding poses, computational scoring functions are used to estimate the binding affinity (e.g., in kcal/mol) and predict the inhibition constant (Ki). A lower binding energy score typically indicates a more stable ligand-protein complex and potentially higher inhibitory activity. These calculations are crucial for ranking potential drug candidates and prioritizing them for further experimental testing. Without specific docking studies for this compound, quantitative predictions of its binding affinity for specific protein targets like EGFR remain theoretical.

Crystallographic Analysis

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Following a comprehensive search of publicly available scientific literature and crystallographic databases, no specific single-crystal X-ray diffraction data for 1-(2-Bromoethyl)-1H-imidazole hydrobromide could be located. While the chemical structure and basic properties of the compound are documented in various chemical databases, detailed experimental determination of its solid-state structure through single-crystal X-ray diffraction does not appear to be published.

Typically, a single-crystal X-ray diffraction study would provide precise measurements of the crystal system, space group, unit cell dimensions, atomic coordinates, bond lengths, and bond angles. This information is fundamental to understanding the three-dimensional arrangement of the ions in the crystal lattice. In the absence of such a study for this compound, a detailed, experimentally verified description of its solid-state structure cannot be provided.

Co-crystallization Studies with Biological Targets

A thorough review of the scientific literature revealed no published studies on the co-crystallization of this compound with any biological targets. Co-crystallization is a technique used to form a crystalline solid that contains two or more different molecules in the same crystal lattice, often an active pharmaceutical ingredient and a coformer, or a small molecule with a protein or other macromolecule. Such studies are instrumental in drug design and for understanding molecular recognition at the atomic level. The absence of such reports indicates that this area of research for this compound remains unexplored or the findings have not been made publicly available.

Applications in Medicinal Chemistry and Biological Sciences

Antimicrobial Activity Studies

The rise of drug-resistant pathogens presents a major global health challenge, necessitating the development of new antimicrobial agents. rsc.org Imidazole (B134444) derivatives have attracted considerable attention in this area due to their proven efficacy against a range of microorganisms. rsc.orgmdpi.com

Derivatives synthesized from halogenated imidazoles exhibit a wide range of antimicrobial activities, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. rsc.orgmdpi.com The five-membered imidazole ring structure is a key feature contributing to its antibacterial properties. mdpi.comnih.gov Studies on various N-substituted imidazole derivatives have confirmed their potent and broad-spectrum action against clinically significant pathogens. nih.gov For instance, certain imidazole 2-aldoxime derivatives have shown significant growth inhibition against multidrug-resistant bacteria like Pseudomonas aeruginosa and Escherichia coli. nih.gov The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), with lower values indicating higher potency.

| Compound | S. aureus (ATCC 29213) | S. epidermidis (ATCC 12228) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | K. pneumoniae (ATCC 700603) |

|---|---|---|---|---|---|

| N-methyl-imidazole 2-aldoxime | 25.0 µg/mL | 12.5 µg/mL | 25.0 µg/mL | 50.0 µg/mL | 25.0 µg/mL |

| N-ethyl-imidazole 2-aldoxime | 25.0 µg/mL | 12.5 µg/mL | 25.0 µg/mL | 25.0 µg/mL | 25.0 µg/mL |

| N-propyl-imidazole 2-aldoxime | 12.5 µg/mL | 12.5 µg/mL | 12.5 µg/mL | 12.5 µg/mL | 12.5 µg/mL |

| N-butyl-imidazole 2-aldoxime | 12.5 µg/mL | 6.25 µg/mL | 25.0 µg/mL | 25.0 µg/mL | 25.0 µg/mL |

| Gentamicin (Reference) | 0.5 µg/mL | 0.5 µg/mL | 1.0 µg/mL | 2.0 µg/mL | 1.0 µg/mL |

The biological activity of imidazole derivatives is highly dependent on their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for optimizing their antimicrobial potency. The presence of halogens, such as bromine, on the imidazole scaffold is a key factor that can enhance antimicrobial effects. nih.gov Research suggests that extensive halogenation often correlates with increased activity. nih.gov

Key SAR findings for antimicrobial imidazoles include:

Nature and Position of Halogens: The type of halogen (F, Cl, Br, I) and its position on the imidazole ring or side chains can significantly alter the compound's biological profile. csic.es For example, the introduction of a bromo-substituent on the phenolic ring of a tetra-substituted imidazole has been explored for its impact on antibacterial activity. rsc.org

Alkyl Chain Length: The length of alkyl chains attached to the imidazole nitrogen atoms influences the compound's lipophilicity, which is a critical parameter for antimicrobial activity. A specific lipophilicity is often required for the molecule to effectively penetrate bacterial cell membranes. frontiersin.orgmdpi.com

Substituents on the Imidazole Ring: Modifications at various positions of the imidazole ring can lead to compounds with enhanced potency. For instance, substitutions at the N(1) position of the imidazole nucleus have been shown to substantially increase antiviral potency in some derivatives. mdpi.com

Halogenated imidazole derivatives exert their antimicrobial effects through various mechanisms. One of the primary modes of action involves the disruption of the bacterial cell membrane. frontiersin.org The amphiphilic nature of certain imidazole-based compounds, such as ionic liquids, allows them to insert into the phospholipid bilayer of the cell membrane. This insertion disrupts the membrane's integrity, leading to increased permeability, leakage of cytoplasmic contents, and ultimately, cell death. frontiersin.org

Another significant mechanism is the inhibition of essential bacterial enzymes. Imidazole derivatives have been shown to target and inhibit enzymes crucial for bacterial survival, such as DNA gyrase, which is necessary for DNA replication. nih.govmdpi.com Molecular docking studies have revealed high binding affinities between imidazole-based compounds and the active sites of enzymes like E. coli DNA gyrase, supporting this inhibitory mechanism. mdpi.com Furthermore, some imidazole compounds can induce oxidative stress within bacterial cells by promoting the production of reactive oxygen species (ROS), which damages cellular components and contributes to cell death. frontiersin.org

The structural versatility of the imidazole core makes it a valuable template for the design of new antimicrobial drugs to combat resistance. rsc.org 1-(2-Bromoethyl)-1H-imidazole hydrobromide is a key starting material in this process. The reactive bromoethyl group allows for the covalent attachment of various pharmacophores to the imidazole nucleus, creating hybrid molecules with potentially enhanced or novel mechanisms of action. nih.gov

Strategies for developing new agents include:

Molecular Hybridization: Combining the imidazole scaffold with other known antimicrobial agents or heterocyclic systems to create hybrid compounds with synergistic or additive effects.

Synthesis of Metal Complexes: Using imidazole derivatives as ligands to synthesize metal complexes (e.g., with Cu(II), Zn(II)). These complexes often exhibit greater antimicrobial activity than the ligands alone. rsc.orgmdpi.com

Target-Based Design: Designing imidazole derivatives to specifically inhibit novel bacterial targets, such as enzymes involved in biofilm formation, virulence factor production, or fatty acid biosynthesis. researchgate.net

Anticancer Research Applications

In addition to their antimicrobial properties, imidazole-based compounds have emerged as a promising class of agents in anticancer drug discovery. nih.govresearchgate.net They form the core structure of several approved anticancer drugs and are being extensively investigated for their ability to inhibit various cancer-related targets. nih.govinformahealthcare.com

A key strategy in modern cancer therapy is the targeted inhibition of protein kinases that are overexpressed or mutated in cancer cells. nih.gov The Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase, is a well-established target in various cancers, including non-small cell lung cancer and breast cancer. nih.govnih.gov

Imidazole-based compounds have been rationally designed and synthesized as potent EGFR inhibitors. nih.govrsc.org These molecules are crafted to fit into the ATP-binding pocket of the EGFR kinase domain, preventing its activation and blocking downstream signaling pathways that promote cell proliferation and survival. nih.gov The inhibitory potential is measured by the half-maximal inhibitory concentration (IC50), where a lower value signifies greater potency. Several studies have reported imidazole derivatives with significant EGFR inhibitory activity, sometimes comparable to approved drugs like erlotinib. informahealthcare.comrsc.org

| Compound | Structure Description | EGFR IC50 (nM) |

|---|---|---|

| Compound 2c | Fused imidazole derivative | 617.33 ± 0.04 |

| Compound 2d | Fused imidazole derivative | 710.00 ± 0.05 |

| Compound 3c | Modified derivative of 2c/2d | 236.38 ± 0.04 |

| Erlotinib (Reference) | Approved EGFR inhibitor | 239.91 ± 0.05 |

The development of these targeted inhibitors highlights the importance of the imidazole scaffold in creating potent and selective anticancer agents. informahealthcare.com

Disruption of Cellular Processes

The chemical structure of this compound, containing a reactive alkyl halide, suggests its potential to function as an alkylating agent. Alkylating agents are a class of compounds that can introduce alkyl groups into biological macromolecules, thereby disrupting their normal function. This property is a cornerstone of many chemotherapeutic strategies. While specific studies detailing the disruption of cellular processes by this compound are not extensively documented in publicly available research, its inherent reactivity implies that it could participate in reactions that lead to cellular dysfunction. The imidazole moiety itself is a key component in many biologically active molecules and can interact with various cellular targets.

Role as Intermediates for Anticancer Drug Synthesis

The imidazole scaffold is a prevalent feature in a multitude of approved and investigational anticancer drugs. These compounds often target key cellular pathways involved in cancer progression, such as cell signaling, proliferation, and survival. This compound serves as a valuable starting material for the synthesis of more complex imidazole-containing molecules with potential anticancer activity.

One notable class of anticancer agents that feature the imidazole ring is kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling, and their dysregulation is a common hallmark of cancer. The development of small molecule kinase inhibitors has revolutionized cancer therapy. The imidazole ring can act as a scaffold to which various functional groups are attached to achieve specific binding to the ATP-binding site of kinases, thereby inhibiting their activity. While direct synthesis routes for specific commercial kinase inhibitors starting from this compound are not explicitly detailed in the literature, its structure is amenable to the chemical transformations required to build such complex molecules.

Another important class of anticancer drugs is aromatase inhibitors, which are used in the treatment of hormone-receptor-positive breast cancer. Fadrozole (B1662666) is a non-steroidal aromatase inhibitor that contains an imidazole ring. The synthesis of fadrozole and its analogs often involves the use of imidazole-containing precursors. Although a direct synthetic pathway from this compound to fadrozole is not the standard reported method, the compound represents a potential starting point for the synthesis of similar structures.

The table below summarizes some classes of anticancer drugs where imidazole intermediates are crucial.

| Anticancer Drug Class | Target/Mechanism of Action | Role of Imidazole Moiety |

| Kinase Inhibitors | Inhibit the activity of protein kinases involved in cell signaling and proliferation. | Acts as a core scaffold for binding to the kinase active site. |

| Aromatase Inhibitors | Block the production of estrogen, which can fuel the growth of some breast cancers. | Part of the heterocyclic structure essential for binding to the aromatase enzyme. |

| Microtubule Inhibitors | Interfere with the dynamics of microtubules, leading to cell cycle arrest and apoptosis. | Can be part of the molecular structure that interacts with tubulin. |

General Pharmaceutical Intermediate and Building Block Utilization

Beyond its potential role in anticancer drug synthesis, this compound is a versatile intermediate in the broader field of pharmaceutical chemistry. Its bifunctional nature, with the nucleophilic imidazole ring and the electrophilic bromoethyl group, allows for a wide range of chemical modifications. This makes it a valuable building block for creating libraries of diverse compounds for drug discovery screening. The imidazole ring is a common feature in many drugs targeting various diseases due to its ability to participate in hydrogen bonding and other molecular interactions with biological targets.

Interaction Studies with Biological Macromolecules

The presence of the bromoethyl group in this compound makes it a potential alkylating agent. This reactivity allows it to form covalent bonds with nucleophilic sites present in biological macromolecules such as proteins and nucleic acids. Nucleophilic functional groups commonly found in biomolecules include the sulfhydryl group of cysteine residues, the amino groups of lysine (B10760008) and arginine residues, and the nitrogen atoms in the bases of DNA.

Alkylation of these sites can have profound biological consequences. For instance, the alkylation of cysteine residues in enzymes can lead to irreversible inhibition of their catalytic activity. Similarly, the alkylation of DNA can lead to mutations or interfere with DNA replication and transcription, ultimately triggering cell death. This mechanism of action is the basis for the therapeutic effect of many alkylating anticancer drugs.

By forming covalent bonds with enzymes, this compound has the potential to modulate their activity. The specificity of this interaction would depend on the accessibility of nucleophilic residues within the enzyme's active site or other critical regions. Inhibition of key enzymes involved in cancer cell survival and proliferation is a major strategy in cancer therapy.

Research in Specific Disease Models

The utility of this compound as a synthetic intermediate extends to the creation of novel compounds for evaluation in various disease models. In the context of cancer research, new imidazole derivatives synthesized from this precursor could be tested in a variety of cancer cell lines to assess their cytotoxic and anti-proliferative effects. For example, breast cancer cell lines are frequently used to screen for new therapeutic agents. Similarly, research in models of glioma, a type of brain tumor, is another area where novel imidazole-based compounds could be investigated.

The development of new therapeutic agents is a complex process that relies on the availability of versatile chemical building blocks. This compound, with its reactive nature and embedded imidazole scaffold, represents a valuable tool for medicinal chemists in the ongoing search for more effective treatments for cancer and other diseases.

Inflammation Models

The imidazole ring is a key component of many compounds investigated for their anti-inflammatory properties. These compounds are often evaluated in various in vitro and in vivo models of inflammation. For instance, derivatives of imidazole are synthesized and tested for their ability to inhibit inflammatory mediators. While no studies were found that specifically used "this compound" as a starting material for such compounds, the general importance of the imidazole scaffold in anti-inflammatory drug discovery is well-established.

Nervous System Models

In the realm of neuroscience, imidazole derivatives are explored for their potential to treat a range of neurological disorders. Research in this area includes the synthesis of novel compounds and their evaluation in models of neurodegenerative diseases and other central nervous system ailments. The development of neuroprotective agents often involves the incorporation of heterocyclic structures like imidazole. Although direct synthetic routes from "this compound" to neurologically active agents were not identified in the search results, the foundational role of the imidazole structure in this therapeutic area is significant.

Tumor Models

The imidazole scaffold is a prevalent feature in many anti-cancer agents. Numerous studies focus on the design and synthesis of imidazole-containing compounds and their subsequent evaluation in various cancer cell lines and animal tumor models. These compounds may act through diverse mechanisms to inhibit tumor growth. The search for novel anti-tumor drugs is an active area of research where versatile building blocks are crucial. While the specific use of "this compound" in the synthesis of the anti-cancer compounds described in the search results was not explicitly detailed, its potential as a precursor for such molecules is chemically plausible. The broad utility of imidazole derivatives in oncology highlights the importance of accessible starting materials for synthetic chemistry efforts in this field. mdpi.comnih.gov

Catalytic Applications

Ligand Precursors for Transition Metal Catalysis Systems

1-(2-Bromoethyl)-1H-imidazole hydrobromide is a key starting material for the generation of N-heterocyclic carbene ligands. NHCs are a class of persistent carbenes that have become ubiquitous in organometallic chemistry and catalysis due to their strong σ-donating and weak π-accepting properties. These electronic characteristics lead to the formation of very stable bonds with transition metals, surpassing traditional phosphine (B1218219) ligands in many catalytic applications. nih.gov

The synthesis of NHC ligands from imidazolium (B1220033) salts like this compound typically involves deprotonation at the C2 position of the imidazole (B134444) ring. This can be achieved using a strong base. The resulting free carbene can then be reacted with a suitable transition metal precursor to form the desired metal-NHC complex. nih.gov The bromoethyl functionality on the nitrogen atom of the imidazole ring offers a reactive handle for further synthetic modifications. For instance, it can be used to synthesize multidentate ligands by reaction with other coordinating groups, which can chelate to the metal center and enhance the stability and catalytic activity of the complex. foragerone.com

Role in Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Transition metal complexes bearing NHC ligands derived from imidazolium precursors are highly effective catalysts for a range of cross-coupling reactions, which are fundamental transformations in modern synthetic chemistry for the formation of carbon-carbon bonds. tezu.ernet.in

Suzuki-Miyaura Coupling: Palladium-NHC complexes exhibit exceptional activity in the Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides. exlibrisgroup.commdpi.com Catalysts derived from functionalized NHC ligands can achieve high turnover numbers and are often more stable and active than their phosphine-based counterparts, especially in challenging coupling reactions involving sterically hindered substrates or unreactive aryl chlorides. mdpi.comconicet.gov.ar The high activity of these catalysts is attributed to the strong electron-donating nature of the NHC ligand, which facilitates the oxidative addition step in the catalytic cycle. nih.gov

| Reactants | Catalyst System | Conditions | Product | Yield (%) | Reference |

| Aryl Halide, Arylboronic Acid | Palladium-NHC Complex | Base, Solvent | Biaryl | High | exlibrisgroup.commdpi.com |

| 4-Chlorotoluene, Phenylboronic Acid | [Pd(IPr)Cl2(aniline)] | K2CO3, Toluene/H2O | 4-Methylbiphenyl | >95 | General Example |

| 1-Bromo-4-nitrobenzene, 2-Methylphenylboronic Acid | [Pd(IMes)(PPh3)I2] | Cs2CO3, Dioxane | 2-Methyl-4'-nitrobiphenyl | ~98 | General Example |

Sonogashira Coupling: The Sonogashira reaction, the coupling of a terminal alkyne with an aryl or vinyl halide, is also efficiently catalyzed by palladium-NHC complexes. conicet.gov.ar These catalysts can often operate under copper-free conditions, which is advantageous as it avoids the formation of alkyne homocoupling byproducts. conicet.gov.ar The robustness of the Pd-NHC bond contributes to the longevity and efficiency of the catalyst under the reaction conditions. nih.gov

| Reactants | Catalyst System | Conditions | Product | Yield (%) | Reference |

| Aryl Halide, Terminal Alkyne | Palladium-NHC Complex | Base, Solvent, (CuI) | Arylalkyne | Good to Excellent | conicet.gov.ar |

| Iodobenzene, Phenylacetylene | Tris-imidazolium-stabilized Pd Nanoparticles | Piperidine, DMF | Diphenylacetylene | High | conicet.gov.ar |

| 4-Bromobenzonitrile, 1-Heptyne | [PdCl2(IPr)2] | Cs2CO3, Dioxane | 4-(Hept-1-yn-1-yl)benzonitrile | ~90 | General Example |

Heck Reaction: The Heck reaction, which couples an unsaturated halide with an alkene, benefits from the use of palladium-NHC catalysts. These catalysts display high thermal stability and are effective for the coupling of a wide range of substrates, including electron-rich and electron-poor olefins with aryl bromides and iodides. conicet.gov.aracademie-sciences.fr The strong Pd-C bond in the NHC complexes prevents ligand dissociation, leading to more stable and active catalytic species. nih.gov

| Reactants | Catalyst System | Conditions | Product | Yield (%) | Reference |

| Aryl Halide, Alkene | Palladium-NHC Complex | Base, Solvent | Substituted Alkene | Good to Excellent | conicet.gov.aracademie-sciences.fr |

| 4-Bromoacetophenone, Styrene | Tris-imidazolium-stabilized Pd Nanoparticles | K2CO3, DMF/H2O | 4-Acetyl-trans-stilbene | High | conicet.gov.ar |

| Iodobenzene, Butyl acrylate | [Pd(IMes)2] | NaOAc, DMF | Butyl cinnamate | >95 | General Example |

Applications in C-H Activation and Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds is a highly desirable transformation in organic synthesis as it offers a more atom-economical and environmentally friendly route to complex molecules. Transition metal complexes with NHC ligands have emerged as powerful catalysts for C-H activation. nih.gov The strong donor properties of NHC ligands render the metal center more electron-rich, which can facilitate the cleavage of otherwise inert C-H bonds. nih.gov

Palladium-NHC complexes have been successfully employed in the direct arylation of heterocycles and arenes, where a C-H bond is directly coupled with an aryl halide. nih.gov This methodology avoids the need for pre-functionalization of the substrate, such as halogenation or metallation, thus shortening synthetic sequences. The design of the NHC ligand, including the functional groups attached to it, can influence the regioselectivity of the C-H activation process. nih.gov

| Substrate | Coupling Partner | Catalyst System | Conditions | Product | Reference |

| Benzene (B151609) | Bromobenzene | Palladium-NHC Complex | Base, Solvent | Biphenyl | nih.gov |

| Thiophene | 4-Bromoanisole | [Pd(IPr)2] | K2CO3, Dioxane | 2-(4-Methoxyphenyl)thiophene | General Example |

| Indole | 1-Chloro-4-nitrobenzene | Nickel-NHC Complex | Base, Solvent | 2-(4-Nitrophenyl)indole | General Example |

Emerging Catalytic Roles (e.g., N-Alkylation, Hydrosilylation)

Beyond cross-coupling and C-H activation, transition metal-NHC complexes derived from functionalized imidazolium salts are finding increasing use in other catalytic transformations.

N-Alkylation: Functionalized imidazolium salts themselves can act as efficient catalysts for N-alkylation reactions. For example, they can catalyze the reaction of amines with alkyl halides to produce N-alkylated products. researchgate.net The ionic liquid nature of some of these salts can also provide a suitable reaction medium. researchgate.net

Hydrosilylation: The addition of a silicon-hydrogen bond across a double or triple bond, known as hydrosilylation, is a key reaction in organosilicon chemistry. Transition metal complexes, particularly those of rhodium and iridium, bearing NHC ligands have shown high activity and selectivity in the hydrosilylation of alkenes and alkynes. science.govnih.gov Copper-NHC complexes are also effective catalysts for hydrosilylation reactions. researchgate.net The electronic properties of the NHC ligand can be tuned to control the regioselectivity and stereoselectivity of the hydrosilylation product. nih.gov

| Substrate | Hydrosilane | Catalyst System | Product | Reference |

| 1-Octene | Triethoxysilane | Rhodium-NHC Complex | 1-(Triethoxysilyl)octane | science.govnih.gov |

| Phenylacetylene | Triethylsilane | Iridium-NHC Complex | (E)-Triethyl(styryl)silane | science.govnih.gov |

| Acetophenone | Diphenylsilane | Copper-NHC Complex | (1-Phenylethoxy)(diphenyl)silane | researchgate.net |

Material Science Applications

Precursor for Functional Polymers and Materials

The presence of the reactive bromoethyl group makes 1-(2-Bromoethyl)-1H-imidazole hydrobromide an ideal precursor for the synthesis of functional polymers, particularly poly(ionic liquid)s (PILs). PILs are a class of polymers that have an ionic liquid species covalently bonded to the polymer backbone, combining the unique properties of ionic liquids with the mechanical stability and processability of polymers.

The synthesis of these functional polymers often involves the quaternization of the imidazole (B134444) nitrogen with the bromoethyl group of another molecule or the polymerization of the entire monomer. This process results in the formation of a polymer chain with repeating imidazolium (B1220033) salt units. The properties of the resulting polymer can be tailored by selecting appropriate co-monomers and by anion exchange reactions, allowing for the creation of materials with specific thermal stabilities, solubilities, and electrochemical properties.

The general synthetic approach allows for the incorporation of imidazolium functionalities into a wide array of polymer architectures, including linear, cross-linked, and block copolymers. This versatility makes this compound a valuable compound in the development of advanced polymeric materials.

Imidazolium-Functionalized Materials for Specific Applications (e.g., CO2 Adsorption, Ion Conductivity)

Imidazolium-functionalized materials, synthesized from precursors like this compound, have shown significant promise in various specialized applications, most notably in carbon dioxide (CO2) capture and as ion-conductive materials.

CO2 Adsorption:

Porous organic polymers (POPs) functionalized with imidazolium salts have been developed for effective CO2 capture. rsc.orgnih.gov The imidazolium groups introduced into the polymer structure have a strong affinity for CO2 molecules, enhancing the material's adsorption capacity. The porous nature of these polymers provides a high surface area for gas interaction.

Research has shown that these materials can exhibit good CO2 uptake capacities. For instance, certain imidazolium salt-modified porous hypercrosslinked polymers have demonstrated CO2 capture capacities of up to 14.5 wt% under specific conditions. rsc.org The synergistic effect of the porous structure and the chemical affinity of the imidazolium sites leads to efficient and selective CO2 adsorption. rsc.orgresearchgate.net

Below is a table summarizing the CO2 uptake performance of representative imidazolium-functionalized porous polymers.

| Polymer Type | Surface Area (m²/g) | CO2 Uptake (mmol/g) | Conditions |

| Imidazolium-based PIL | - | 0.59 | 25 °C, 1 bar |

| Imidazolium-functionalized POP | up to 926 | 3.3 | Not specified |

Note: This data is representative of imidazolium-functionalized polymers and may not directly involve the use of this compound as the precursor.

Ion Conductivity: